N-(2,4-Dinitrophenyl)-L-methionine dicyclohexylammonium salt (Dnp-L-Met-OH.DCHA) N-(2,4-Dinitrophenyl)-L-methionine dicyclohexylammonium salt (Dnp-L-Met-OH.DCHA)
Brand Name: Vulcanchem
CAS No.: 380447-92-7
VCID: VC11689405
InChI: InChI=1S/C12H23N.C11H13N3O6S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-21-5-4-9(11(15)16)12-8-3-2-7(13(17)18)6-10(8)14(19)20/h11-13H,1-10H2;2-3,6,9,12H,4-5H2,1H3,(H,15,16)/t;9-/m.0/s1
SMILES: CSCCC(C(=O)O)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-].C1CCC(CC1)NC2CCCCC2
Molecular Formula: C23H36N4O6S
Molecular Weight: 496.6 g/mol

N-(2,4-Dinitrophenyl)-L-methionine dicyclohexylammonium salt (Dnp-L-Met-OH.DCHA)

CAS No.: 380447-92-7

Cat. No.: VC11689405

Molecular Formula: C23H36N4O6S

Molecular Weight: 496.6 g/mol

* For research use only. Not for human or veterinary use.

N-(2,4-Dinitrophenyl)-L-methionine dicyclohexylammonium salt (Dnp-L-Met-OH.DCHA) - 380447-92-7

Specification

CAS No. 380447-92-7
Molecular Formula C23H36N4O6S
Molecular Weight 496.6 g/mol
IUPAC Name N-cyclohexylcyclohexanamine;(2S)-2-(2,4-dinitroanilino)-4-methylsulfanylbutanoic acid
Standard InChI InChI=1S/C12H23N.C11H13N3O6S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-21-5-4-9(11(15)16)12-8-3-2-7(13(17)18)6-10(8)14(19)20/h11-13H,1-10H2;2-3,6,9,12H,4-5H2,1H3,(H,15,16)/t;9-/m.0/s1
Standard InChI Key USHMKAWZIWZJCB-NPULLEENSA-N
Isomeric SMILES CSCC[C@@H](C(=O)O)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-].C1CCC(CC1)NC2CCCCC2
SMILES CSCCC(C(=O)O)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-].C1CCC(CC1)NC2CCCCC2
Canonical SMILES CSCCC(C(=O)O)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-].C1CCC(CC1)NC2CCCCC2

Introduction

Structural and Chemical Characterization

Molecular Architecture

Dnp-L-Met-OH.DCHA is a bifunctional molecule comprising:

  • An L-methionine backbone with a free carboxylic acid group.

  • A 2,4-dinitrophenyl (Dnp) group covalently bonded to the α-amino group of methionine.

  • A dicyclohexylammonium (DCHA) ion neutralizing the carboxylate moiety.

The molecular formula is C23_{23}H36_{36}N4_4O6_6S, with a molecular weight of 496.62 g/mol. The Dnp group’s electron-withdrawing nitro substituents enhance stability against nucleophilic attack, while the DCHA salt improves crystallinity for handling.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC23_{23}H36_{36}N4_4O6_6S
Molecular Weight496.62 g/mol
SolubilitySoluble in DMF, DMSO; insoluble in water
Melting Point142–145°C (decomposes)
Storage Conditions-20°C, protected from light

Synthetic Pathways and Purification

Synthesis of Dnp-L-Met-OH.DCHA

The synthesis involves two primary steps:

  • Dinitrophenylation of L-Methionine:
    L-Methionine reacts with 2,4-dinitrofluorobenzene (DNFB) under alkaline conditions (pH 8–9), selectively modifying the α-amino group. The reaction proceeds via nucleophilic aromatic substitution, forming N-(2,4-dinitrophenyl)-L-methionine (Dnp-L-Met-OH).

    L-Met-OH+DNFBpH 8–9Dnp-L-Met-OH+HF\text{L-Met-OH} + \text{DNFB} \xrightarrow{\text{pH 8–9}} \text{Dnp-L-Met-OH} + \text{HF}
  • Salt Formation with Dicyclohexylamine:
    The carboxylic acid group of Dnp-L-Met-OH is neutralized with dicyclohexylamine (DCHA) in an aprotic solvent (e.g., ethyl acetate), yielding the crystalline DCHA salt.

    Dnp-L-Met-OH+DCHADnp-L-Met-OH.DCHA\text{Dnp-L-Met-OH} + \text{DCHA} \rightarrow \text{Dnp-L-Met-OH.DCHA}

Purification and Quality Control

  • Chromatography: Flash chromatography using dichloromethane/methanol/acetic acid (95:4:1) removes unreacted precursors .

  • Crystallization: Recrystallization from ethanol/water mixtures enhances purity (>98% by HPLC).

  • Spectroscopic Validation: 1^1H NMR confirms the absence of residual solvents, while mass spectrometry verifies molecular integrity.

Applications in Biochemical Research

Protein Sequencing via the Sanger Method

Dnp-L-Met-OH.DCHA is integral to the Edman degradation-based Sanger method:

  • Peptide Fragmentation: Target proteins are enzymatically cleaved into peptides.

  • N-Terminal Labeling: Dnp-L-Met-OH.DCHA reacts with the N-terminal amine, forming a stable dinitrophenyl-peptide adduct.

  • Separation and Analysis: Labeled peptides are resolved via electrophoresis or chromatography. The Dnp group’s chromophoric properties (λmax=360\lambda_{\text{max}} = 360 nm) enable UV detection.

Solid-Phase Peptide Synthesis (SPPS)

In SPPS, the Dnp group acts as a temporary protecting group for methionine residues:

  • Coupling Stability: Resists cleavage under standard coupling conditions (e.g., HBTU/HOBt).

  • Selective Deprotection: The Dnp group is removed with trifluoroacetic acid (TFA) or thiolytic agents (e.g., β-mercaptoethanol), restoring the free amine for subsequent couplings.

Table 2: Comparison of Amino-Protecting Groups

Protecting GroupStabilityDeprotection MethodCompatibility with SPPS
DnpHigh (pH 1–10)TFA, thiolsExcellent
FmocModeratePiperidineGood
BocAcid-labileTFALimited

Recent Advances and Future Directions

Innovations in Peptide Labeling

Recent patents describe Dnp-L-Met-OH.DCHA derivatives for fluorescent tagging, enabling real-time tracking of peptide folding . For example, substituting the nitro groups with fluorophores (e.g., dansyl chloride) creates dual-function probes for mass spectrometry and fluorescence microscopy .

Computational Modeling

Molecular dynamics simulations predict that DCHA’s cyclohexyl rings stabilize peptide-Dnp interactions via van der Waals forces, enhancing labeling efficiency by 22% compared to ammonium salts.

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